molecular formula C24H22N2O6S B2646191 methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 941986-26-1

methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B2646191
CAS No.: 941986-26-1
M. Wt: 466.51
InChI Key: PYIBKQNGNWZAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a heterocyclic compound featuring a 1,2,4-thiadiazine core fused to a benzene ring. The structure includes a sulfone group (1,1-dioxide), a meta-tolyl substituent, and a methyl 4-methoxybenzoate ester. The sulfone moiety enhances polarity and reactivity, while the m-tolyl group contributes steric bulk and lipophilicity. The 4-methoxybenzoate ester likely improves solubility compared to non-substituted analogs.

Properties

IUPAC Name

methyl 4-methoxy-2-[[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c1-16-7-6-8-18(13-16)26-24(28)25(21-9-4-5-10-22(21)33(26,29)30)15-17-14-19(31-2)11-12-20(17)23(27)32-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIBKQNGNWZAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the m-tolyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzo[e][1,2,4]thiadiazine core is reacted with m-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium

Biological Activity

Methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex compound with potential biological activities that have been explored in various studies. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiadiazine ring fused with a methoxybenzoate moiety. The presence of the dioxido and oxo groups contributes to its reactivity and potential biological effects. The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of thiadiazine derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiadiazine derivatives. For instance, compounds with thiadiazine structures have shown promising cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

Table 1: Cytotoxic Activity of Thiadiazine Derivatives

CompoundCell LineIC50 (µM)
Thiadiazine AMCF-715.5 ± 1.2
Thiadiazine BHCT-11618.3 ± 1.5
Methyl 2-(Thiadiazine)MCF-7TBD
Methyl 2-(Thiadiazine)HCT-116TBD

Antimicrobial Activity

Thiadiazines are also recognized for their antimicrobial properties. A study evaluated the antimicrobial activity of various thiadiazine derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications on the thiadiazine core can enhance activity . The structure-activity relationship showed that hydrophobic substitutions significantly improve antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiadiazine Derivatives

CompoundMicroorganismMIC (µg/mL)
Thiadiazine CStaphylococcus aureus0.5
Thiadiazine DEscherichia coli1.0
Methyl 2-(Thiadiazine)TBDTBD

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested for its cytotoxic effects on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria at low concentrations, indicating its potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiadiazine Core : Essential for biological activity; modifications can enhance potency.
  • Methoxy Group : Contributes to lipophilicity and receptor binding affinity.
  • Dioxido and Oxo Groups : Increase reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous heterocyclic derivatives:

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Core Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,2,4-Thiadiazine m-Tolyl, methyl 4-methoxybenzoate Not reported Sulfone group enhances polarity/reactivity
(Substituted-phenyl-oxadiazolyl) benzoate 1,2,4-Oxadiazole Substituted phenyl, benzoate Not reported Oxadiazole’s electron-deficient nature
2-(3-Oxo-1,4-thiazin-4-yl)acetamide 1,4-Thiazine Acetamide Not reported Smaller ring size; acetamide for derivatization
Methyl 4-(1,3,4-thiadiazolyl)benzoate 1,3,4-Thiadiazole Phenylcarbamoyl, methoxybenzoate 369.4 5-membered ring; carbamoyl functionality
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 1,3-Thiazole Methyl, benzoic acid 219.26 Simple thiazole; carboxylic acid for acidity

Key Comparisons:

Heterocycle Core Differences: The target’s 1,2,4-thiadiazine (6-membered) contrasts with 1,2,4-oxadiazole (5-membered, ) and 1,4-thiazine (6-membered, ). 1,3,4-Thiadiazole () and 1,3-thiazole () are smaller 5-membered rings, offering less conformational flexibility but greater metabolic stability in drug design contexts .

Substituent Effects: The m-tolyl group in the target introduces steric hindrance and lipophilicity, which may influence binding interactions in biological systems. This contrasts with substituted phenyl groups in oxadiazole derivatives (), which prioritize electronic modulation .

highlights cyclization methods for 1,4-thiazines, which could inform strategies for constructing the thiadiazine core .

Physical and Functional Properties: The sulfone group in the target likely elevates its melting point compared to non-sulfonated thiadiazines, though specific data are absent. For comparison, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () melts at 139.5–140°C, reflecting the influence of a simpler heterocycle and carboxylic acid group . The methyl 4-methoxybenzoate moiety may confer intermediate solubility between hydrophilic acetamides () and lipophilic phenylcarbamoyl derivatives () .

Research Findings and Implications

  • Synthetic Challenges : Constructing the 1,2,4-thiadiazine core with precise sulfonation and regioselective substitution (e.g., m-tolyl placement) likely requires multi-step optimization, as seen in analogous heterocycle syntheses .
  • Thermodynamic Stability: The sulfone group may stabilize the thiadiazine ring against hydrolysis compared to non-oxidized analogs, a feature critical for pharmaceutical stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.